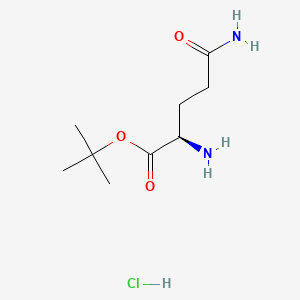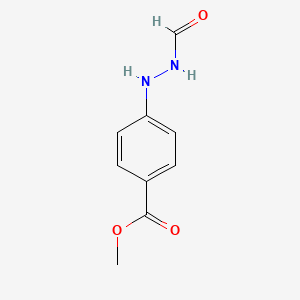
2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol” is a chemical compound with the molecular formula C8H14N2O . It has a molecular weight of 154.21 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol” is 1S/C8H14N2O/c1-6-8(4-5-11)7(2)10(3)9-6/h11H,4-5H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is solid in physical form . It should be stored in a sealed, dry environment at room temperature .Scientific Research Applications
Synthetic Chemistry
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanol: is a valuable compound in synthetic chemistry due to its pyrazole core, which is a prominent scaffold in the synthesis of various heterocyclic compounds . Its applications include:
- Green Chemistry : Employed in eco-friendly methodologies, such as ligand-free systems and ultrasound or microwave-assisted reactions .
Biological Research
In biological research, this compound’s derivatives have shown promise due to the biological activities associated with the pyrazole moiety. They are used in:
- Molecular Docking Studies : To understand the interaction between drugs and their targets, aiding in the design of new therapeutic agents .
- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against various bacterial strains .
Medicine
The medicinal applications of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol derivatives are significant, especially in:
- Antileishmanial and Antimalarial Therapies : Derivatives have been evaluated for their efficacy against diseases like leishmaniasis and malaria, showing potent activity in some cases .
Materials Science
This compound finds applications in materials science, particularly in:
- Nanotechnology : In the synthesis of nanomaterials that could be used for drug delivery or imaging .
Environmental Science
In environmental science, the compound’s derivatives can be explored for:
Agriculture
The agricultural applications include:
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its targets through hydrogen bonding and hydrophobic interactions, leading to changes in the target’s function.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar pyrazole-bearing compounds, it can be inferred that the compound may interfere with the life cycle of the leishmania and plasmodium parasites .
Pharmacokinetics
The compound’s molecular weight (15421) and its solid physical form suggest that it may have good bioavailability .
Result of Action
Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities, suggesting that this compound may also exhibit similar effects .
Action Environment
The compound is recommended to be stored in a dry room temperature environment, suggesting that moisture and temperature may affect its stability .
properties
IUPAC Name |
2-(3,4,5-trimethylpyrazol-1-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6-7(2)9-10(4-5-11)8(6)3/h11H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPHJXHXIBPQFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CCO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



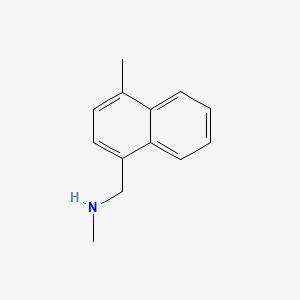
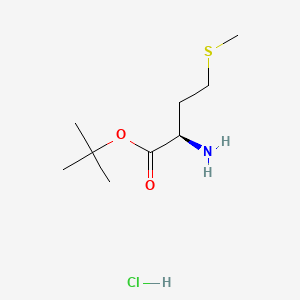

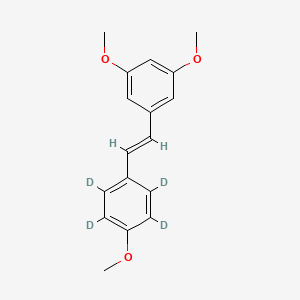
![N1,N4-Bis[2-(phenylthio)phenyl]-1,4-piperazinedicarboxamide](/img/structure/B592772.png)


